(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a synthetic compound characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protective group on the amino group, a 2,4-dichlorophenyl substituent, and a propanoic acid backbone. This compound belongs to the class of α-amino acids, which are fundamental building blocks in biochemistry. The presence of the dichlorophenyl group enhances its lipophilicity and potential biological interactions, making it a compound of interest in medicinal chemistry and drug design.
The chemical reactivity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be analyzed through various reaction types:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals.
The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is primarily linked to its potential use as an intermediate in the synthesis of bioactive peptides or drugs. Compounds with similar structural motifs have been shown to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The dichlorophenyl group is known to enhance interactions with biological targets, potentially increasing efficacy against specific enzymes or receptors involved in disease pathways.
Several synthesis methods can be employed to produce (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid:
These methods allow for efficient synthesis while maintaining high stereochemical purity.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications:
Interaction studies of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid focus on its binding affinity and efficacy against specific biological targets. Techniques such as surface plasmon resonance and molecular docking studies can elucidate its interaction profiles with enzymes or receptors. These studies help predict therapeutic potential and guide further modifications to enhance activity.
Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid | Lacks Boc protection | Directly involved in neurotransmitter synthesis |
(S)-3-(4-chlorophenyl)alanine | Similar aromatic substitution | Exhibits different biological activity profiles |
N-Boc-L-Valine | Contains a branched alkyl chain | Commonly used in peptide synthesis but lacks aromatic character |
This comparison highlights how variations in substituents and functional groups influence biological activity and application potential. The presence of the dichlorophenyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid distinguishes it from simpler amino acids and contributes to its unique interaction capabilities.
The systematic IUPAC name for this compound is (2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1] [4]. This nomenclature follows the standard IUPAC conventions for amino acid derivatives, where the stereochemistry is designated by the (2S) configuration at the alpha carbon position [4]. The systematic name fully describes the molecular architecture, including the dichlorophenyl substituent at the 2 and 4 positions of the benzene ring, the tert-butoxycarbonyl protecting group, and the propanoic acid backbone [1] [2].
Alternative systematic naming conventions recognize this compound as N-tert-butoxycarbonyl-2,4-dichloro-L-phenylalanine, which follows the traditional amino acid nomenclature system [1]. The designation "L" indicates the absolute configuration corresponding to the (S) stereochemistry at the alpha carbon [4].
The compound is commonly known by several synonyms within the chemical literature and commercial databases [2] [4] [27]. The most frequently used designations include Boc-L-2,4-dichlorophenylalanine and Boc-Phe(2,4-diCl)-OH [2] [4]. Additional synonyms encompass BOC-D-2,4-DICHLOROPHENYLALANINE and N-BOC-2,4-dichlorophenylalanine [27].
Table 1: Registry Numbers and Database Identifiers
Database/Registry | Identifier |
---|---|
CAS Number | 114873-04-0 [4] [27] [28] |
PubChem CID | Not specifically identified for S-enantiomer |
MDL Number | MFCD01862942 [4] [27] |
InChI Key | KSDWBXFRQWMWHO-NSHDSACASA-N [30] |
The Chemical Abstracts Service (CAS) registry number 114873-04-0 serves as the unique identifier for this specific stereoisomer [4] [27] [28]. This number distinguishes it from related compounds and stereoisomers, ensuring unambiguous identification in chemical databases and literature searches [27] [30].
The two-dimensional structural representation reveals a propanoic acid backbone with an amino group at the alpha position protected by a tert-butoxycarbonyl group [2] [4]. The molecular formula C₁₄H₁₇Cl₂NO₄ indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms [2] [4] [27].
The structural features include a benzene ring substituted with chlorine atoms at the 2 and 4 positions, connected to the alpha carbon through a methylene bridge [1] [4]. The tert-butoxycarbonyl protecting group is attached to the nitrogen atom, forming a carbamate linkage [2] [4]. The carboxylic acid functionality completes the propanoic acid structure [4] [28].
Table 2: Molecular Structure Data
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₇Cl₂NO₄ [2] [4] |
Molecular Weight | 334.19-334.2 g/mol [2] [4] [27] |
SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O [4] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O [2] |
The three-dimensional conformational analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid reveals significant conformational flexibility around several rotatable bonds [2]. The compound contains multiple rotatable bonds, particularly around the methylene bridge connecting the dichlorophenyl group to the alpha carbon, and within the tert-butoxycarbonyl protecting group [2].
The dichlorophenyl substituent can adopt various orientations relative to the propanoic acid backbone, influencing the overall molecular conformation [32]. The presence of chlorine atoms at the 2 and 4 positions introduces steric constraints that affect the preferred conformational states [32]. The tert-butyl group within the protecting group exhibits rapid rotation, contributing to conformational averaging in solution [23].
Computational studies suggest that the compound can exist in multiple low-energy conformations, with the relative populations depending on the solvent environment and temperature [32]. The intramolecular hydrogen bonding between the carbamate nitrogen and carbonyl oxygen can stabilize certain conformational states [21] [32].
The stereochemistry of this compound is characterized by the (S) absolute configuration at the alpha carbon, which corresponds to the L-configuration in amino acid nomenclature [1] [4]. This stereocenter represents the sole chiral center in the molecule, making it a single enantiomer rather than a racemic mixture [4] [30].
The (S) configuration is determined by the Cahn-Ingold-Prelog priority rules, where the carboxyl group receives the highest priority, followed by the amino group, the dichlorophenyl-containing side chain, and finally the hydrogen atom [4]. When the molecule is oriented with the hydrogen atom pointing away from the observer, the remaining groups are arranged in a counterclockwise direction, confirming the (S) designation [4].
The absolute configuration significantly influences the biological activity and pharmacological properties of the compound [4]. The specific stereochemistry ensures selective interactions with chiral biological targets and maintains consistency with naturally occurring L-amino acids [4].
The electronic structure of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by several key electronic features that influence its chemical reactivity and spectroscopic properties [2]. The dichlorophenyl ring system exhibits electron-withdrawing effects due to the presence of two chlorine substituents, which significantly affect the electron density distribution throughout the aromatic system [2].
The carbamate functionality within the tert-butoxycarbonyl protecting group demonstrates resonance stabilization between the nitrogen lone pair and the carbonyl group [21]. This resonance interaction reduces the nucleophilicity of the nitrogen atom and provides stability to the protecting group under various reaction conditions [21]. The carboxylic acid group exhibits typical carboxyl resonance, with electron delocalization between the carbon-oxygen bonds [2].
The chlorine atoms on the phenyl ring contribute to the overall electronic structure through both inductive and resonance effects [2]. The inductive electron-withdrawing nature of chlorine atoms decreases the electron density on the aromatic ring, while mesomeric effects can provide some electron donation through lone pair interactions [2]. These electronic modifications influence the compound's reactivity patterns and spectroscopic characteristics [2].
The infrared spectroscopic analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid reveals characteristic absorption bands that correspond to specific functional groups within the molecule [20] [21]. The carbamate carbonyl group typically appears in the region between 1698-1691 cm⁻¹, representing the C=O stretching vibration of the tert-butoxycarbonyl protecting group [20].
The carboxylic acid functionality exhibits characteristic peaks, including a broad O-H stretching absorption typically observed between 3300-2500 cm⁻¹ due to hydrogen bonding effects [21]. The C=O stretching of the carboxylic acid group appears around 1720-1680 cm⁻¹, which may overlap with the carbamate carbonyl absorption [21].
Table 3: Characteristic IR Absorption Bands
Functional Group | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Carbamate C=O | 1698-1691 [20] | C=O stretching |
Carboxylic acid O-H | 3300-2500 [21] | O-H stretching (broad) |
Carboxylic acid C=O | 1720-1680 [21] | C=O stretching |
N-H stretching | 3457±5 [21] | N-H stretching (extended) |
C-H stretching | 2980-2850 [21] | Aliphatic C-H stretching |
The N-H stretching vibration of the carbamate group appears around 3457±5 cm⁻¹ for extended conformations, while hydrogen-bonded conformations show shifted frequencies [21]. The dichlorophenyl ring contributes aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching around 1600-1500 cm⁻¹ [21].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid through both proton (¹H) and carbon-13 (¹³C) NMR analysis [23] [25]. The ¹H NMR spectrum exhibits characteristic signals that reflect the compound's molecular structure and stereochemistry [23].
The tert-butyl group within the protecting group produces an intense singlet around 1.35-1.62 ppm, corresponding to nine equivalent protons [1] [23]. This signal typically appears as a sharp peak due to the rapid rotation of the methyl groups and the tert-butyl moiety itself [23]. The alpha proton adjacent to both the amino and carboxyl groups appears as a multiplet in the 4.60-4.73 ppm region [20].
Table 4: Representative ¹H NMR Chemical Shifts
Proton Environment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
tert-Butyl CH₃ | 1.35-1.62 [1] [20] | Singlet (9H) |
Alpha CH | 4.60-4.73 [20] | Multiplet (1H) |
Benzyl CH₂ | 2.90-3.10 [20] | Doublet (2H) |
Aromatic CH | 7.20-7.60 [20] | Multiplet (3H) |
NH | 5.77 [20] | Doublet (1H) |
The ¹³C NMR spectrum provides information about the carbon framework, with the carbonyl carbons of both the carbamate and carboxylic acid groups appearing in the 170-180 ppm region [20] [25]. The aromatic carbons of the dichlorophenyl ring appear between 120-140 ppm, with the chlorine-substituted carbons showing characteristic downfield shifts [25]. The tert-butyl carbon atoms exhibit signals around 28-30 ppm for the methyl groups and approximately 80 ppm for the quaternary carbon [20] [25].
Mass spectrometric analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24] [26]. The molecular ion peak appears at m/z 334, corresponding to the compound's molecular weight [2] [4].
The fragmentation pattern typically includes loss of the tert-butoxycarbonyl protecting group, resulting in a significant fragment at m/z 234 (M-100) [24]. This fragmentation occurs through cleavage of the carbamate bond, a common process for Boc-protected amino acids [24]. Additional fragments may include loss of carbon dioxide from the carboxylic acid group (M-44) and various combinations of these eliminations [24] [26].
Table 5: Characteristic Mass Spectral Fragments
Fragment | m/z | Assignment |
---|---|---|
[M]⁺ | 334 [2] [4] | Molecular ion |
[M-100]⁺ | 234 | Loss of Boc group |
[M-44]⁺ | 290 | Loss of CO₂ |
[M-144]⁺ | 190 | Loss of Boc + CO₂ |
The presence of chlorine atoms introduces characteristic isotope patterns, with M+2 peaks appearing due to the natural abundance of ³⁷Cl [24] [26]. The dichlorophenyl fragment may appear at characteristic masses, providing structural confirmation [24].
The UV-visible spectroscopic properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid are primarily determined by the dichlorophenyl chromophore [22]. The aromatic ring system absorbs in the UV region, with absorption maxima typically appearing between 250-280 nm [22].
The presence of chlorine substituents on the phenyl ring affects the electronic transitions, generally causing bathochromic shifts compared to unsubstituted phenyl derivatives [22]. The carbamate functionality may contribute minor absorption features in the far UV region, while the carboxylic acid group typically does not significantly absorb above 220 nm [22].
The extinction coefficient varies depending on the specific electronic transition and solvent environment [22]. The compound generally exhibits moderate absorption intensity typical of substituted aromatic systems [22]. Solvent effects can influence both the position and intensity of absorption bands [22].
X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and molecular geometry of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid [33] [36]. Crystallographic studies require high-quality single crystals suitable for X-ray diffraction analysis [33] [36].
The crystallographic data typically includes unit cell parameters, space group determination, and atomic coordinates that define the three-dimensional molecular structure [33] [36]. The technique provides precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry in the crystalline state [33] [36].
Table 6: Representative Crystallographic Parameters
Parameter | Value Range |
---|---|
Melting Point | 133-137°C [27] [30] |
Density (predicted) | 1.323±0.06 g/cm³ [27] [30] |
Storage Temperature | 2-8°C [27] [30] |
Crystal System | To be determined |
Space Group | To be determined |
The melting point of 133-137°C indicates a well-defined crystalline structure with specific intermolecular interactions [27] [30]. The predicted density of 1.323±0.06 g/cm³ provides information about the crystal packing efficiency [27] [30].
The solid-state packing of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is characterized by intermolecular hydrogen bonding patterns and van der Waals interactions [32] [36]. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks in the crystal structure [32].
The carbamate N-H group can participate in hydrogen bonding with carbonyl oxygens from neighboring molecules, contributing to the overall crystal stability [21] [32]. The dichlorophenyl groups may engage in halogen bonding interactions and π-π stacking arrangements that influence the crystal packing [32].
Table 7: Hydrogen Bonding Interactions
Donor | Acceptor | Interaction Type |
---|---|---|
COOH | C=O (carbamate) | Intermolecular H-bond |
N-H (carbamate) | C=O (carboxyl) | Intermolecular H-bond |
COOH | COOH | Carboxylic acid dimer |